

The Unseen Hand: How the CCQM Forges Global Standards in Analytical Chemistry

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the interconnected world of scientific research and pharmaceutical development, the comparability and reliability of analytical measurements are paramount. A result generated in a laboratory in one country must be consistent and traceable to a result for the same sample measured elsewhere. This global harmonization of chemical and biological measurements is not a matter of chance; it is the result of a meticulously coordinated international effort. At the heart of this endeavor lies the Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM), a body that exerts a profound, yet often unseen, influence on the analytical chemistry standards that underpin scientific and industrial progress.

This technical guide provides an in-depth exploration of the CCQM's role and its impact on the daily work of researchers, scientists, and drug development professionals. We will delve into the core mechanisms through which the CCQM establishes global comparability, with a focus on its key comparisons, the development of reference materials, and the dissemination of best practices in metrological traceability.

The Foundation of Comparability: Metrological Traceability

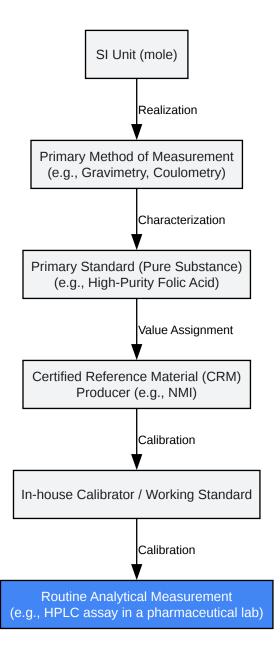
At the core of the CCQM's mission is the principle of metrological traceability. This is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.



For chemical measurements, the ultimate reference is the International System of Units (SI), specifically the mole.

The CCQM promotes the establishment of traceability to the SI for a wide range of chemical and biological measurements.[1][2][3] This ensures that measurements are not only comparable between laboratories but also have a stable and enduring foundation. For the pharmaceutical industry, this is critical for ensuring product quality, safety, and efficacy across global markets.

A simplified representation of the traceability chain in analytical chemistry is illustrated in the following diagram:





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A simplified traceability chain for analytical measurements.

The Crucible of Comparability: CCQM Key Comparisons

The primary mechanism through which the CCQM assesses and demonstrates the equivalence of measurement capabilities among National Metrology Institutes (NMIs) is through international comparisons, known as key comparisons.[1][4] These rigorous studies involve the distribution of a common, well-characterized test material to participating NMIs, who then measure a specified property (e.g., the purity of a substance, the concentration of an analyte in a matrix).

The results of these key comparisons provide a snapshot of the state-of-the-art in a particular measurement and allow for the objective evaluation of each NMI's performance. The outcomes are crucial for building mutual confidence in the measurement capabilities of participating institutes and for underpinning their Calibration and Measurement Capabilities (CMCs) claims, which are publicly available in the BIPM Key Comparison Database (KCDB).

The general workflow of a CCQM key comparison is depicted below:



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The workflow of a typical CCQM key comparison.

Case Study: CCQM-K55.d - Purity Assessment of Folic Acid

To illustrate the practical impact of these key comparisons, we will examine the results of CCQM-K55.d, a key comparison focused on the purity assessment of folic acid.[5][6] This is a



critical measurement for the pharmaceutical and food industries, as folic acid is a widely used supplement.

The participating NMIs were tasked with determining the mass fraction of folic acid in a provided sample. The results, summarized in the table below, demonstrate the high level of agreement achieved among the world's leading metrology institutes.

Participating NMI	Reported Mass Fraction (mg/g)	Standard Uncertainty (mg/g)
NMIJ (Japan)	988.9	1.2
KRISS (Korea)	989.1	1.0
NIST (USA)	989.4	1.1
LGC (UK)	988.7	1.3
NMIA (Australia)	989.0	1.5
NRC (Canada)	988.5	1.4
KCRV	988.9	0.5

Note: This table presents a subset of the data from the CCQM-K55.d final report for illustrative purposes. The Key Comparison Reference Value (KCRV) is a consensus value derived from the participants' results.

The close agreement of the results and the small uncertainty of the KCRV provide a solid foundation for the global comparability of folic acid purity measurements. This, in turn, allows drug manufacturers to have confidence in the quality of their raw materials, regardless of their origin.

Key Experimental Protocols in CCQM Comparisons

The success of CCQM key comparisons hinges on the rigorous application of state-of-the-art analytical methods. While participating NMIs are often free to choose their measurement procedures, certain "higher-order" methods are frequently employed due to their potential for



high accuracy and low uncertainty. The following sections provide an overview of some of these key experimental protocols.

Mass Balance for Purity Assessment

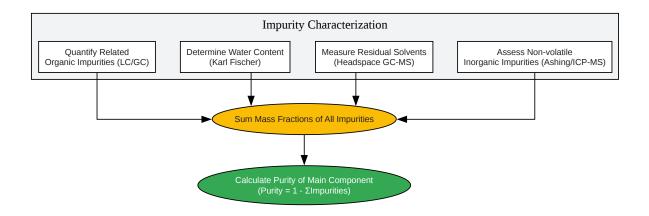
The mass balance approach is a primary method for determining the purity of a substance. It involves the separate determination and summation of all significant impurities, which is then subtracted from 100% to yield the purity of the main component.

Methodology:

- Homogeneity and Stability Assessment: The bulk material is assessed for homogeneity to
 ensure that each distributed sample is representative of the whole. Stability studies are also
 conducted to ensure the material does not degrade during the course of the comparison.
- Identification of Impurities: A range of analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to identify potential organic and inorganic impurities.
- · Quantification of Impurities:
 - Related Organic Impurities: Typically quantified by chromatography (HPLC or GC) with a
 universal detector or with a specific detector if the response factors of the impurities are
 known or can be assumed to be similar to the main component.
 - Water Content: Determined by Karl Fischer titration.
 - Residual Solvents: Quantified by headspace GC-MS.
 - Non-volatile Inorganic Impurities: Determined by ashing and subsequent analysis of the residue by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
- Calculation of Purity: The mass fractions of all identified and quantified impurities are summed and subtracted from the ideal total mass (100% or 1,000,000 mg/kg). The uncertainty of the purity value is calculated by combining the uncertainties of each impurity determination.



The logical workflow for the mass balance method is as follows:



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Workflow for purity determination by the mass balance method.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

- Selection of a Certified Reference Material (CRM) as an Internal Standard: A wellcharacterized CRM with known purity is chosen as the internal standard. It should have a simple NMR spectrum with at least one signal that is well-resolved from the signals of the analyte.
- Sample Preparation: Accurately weighed amounts of the analyte and the internal standard are dissolved in a deuterated solvent.
- NMR Data Acquisition: The NMR spectrum is acquired under conditions that ensure accurate and precise integration of the signals. This includes a long relaxation delay (D1) to allow for



full relaxation of all nuclei between scans.

- Data Processing: The acquired spectrum is processed, including Fourier transformation, phasing, and baseline correction. The signals of interest for both the analyte and the internal standard are integrated.
- Purity Calculation: The purity of the analyte is calculated using the following equation:

Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

- P = Purity (mass fraction)
- I = Integral value
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = Mass
- analyte = The substance being analyzed
- IS = The internal standard

The Impact on Analytical Chemistry Standards in Research and Drug Development

The work of the CCQM has a direct and significant impact on the standards and practices employed in research and drug development laboratories:

Availability of High-Quality Certified Reference Materials (CRMs): The key comparisons
conducted by the CCQM provide the foundation for the value assignment of CRMs produced
by NMIs and other accredited reference material producers. These CRMs are then used by
pharmaceutical companies and research institutions to calibrate their instruments, validate
their analytical methods, and ensure the traceability of their measurements.



- Improved Accuracy and Comparability of Analytical Data: By promoting the adoption of best
 practices and facilitating the international comparison of measurement results, the CCQM
 contributes to a continuous improvement in the accuracy and reliability of analytical data
 worldwide. This is essential for the global acceptance of data in regulatory submissions and
 for fostering collaboration in research and development.
- Harmonization of Analytical Methods: The detailed protocols and methodologies developed and validated through CCQM key comparisons often serve as a basis for the development of international standards by organizations such as the International Organization for Standardization (ISO) and pharmacopoeias.
- Enhanced Confidence in Outsourced Analytical Testing: For pharmaceutical companies that
 outsource analytical testing to contract research organizations (CROs) and contract
 manufacturing organizations (CMOs), the global metrological framework established by the
 CCQM provides a basis for confidence in the quality and comparability of the data they
 receive.

Conclusion

The Consultative Committee for Amount of Substance – Metrology in Chemistry and Biology (CCQM) plays a vital, albeit often behind-the-scenes, role in shaping the landscape of analytical chemistry standards. Through its coordination of key comparisons, its promotion of metrological traceability to the SI, and its dissemination of best practices, the CCQM provides the essential framework for ensuring the global comparability and reliability of chemical and biological measurements. For researchers, scientists, and drug development professionals, the work of the CCQM provides the invisible bedrock of confidence upon which the quality, safety, and efficacy of their work depends. Understanding the principles and mechanisms of the CCQM's influence is therefore not just an academic exercise, but a practical necessity for anyone involved in the generation and interpretation of analytical data in a globalized scientific community.

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